molecular formula C9H14N2O4 B558609 Boc-beta-cyano-D-alanine CAS No. 184685-17-4

Boc-beta-cyano-D-alanine

Cat. No. B558609
M. Wt: 214.22 g/mol
InChI Key: IVKMLPKBZQTAMQ-ZCFIWIBFSA-N
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Description

Boc-beta-cyano-D-alanine is an organic compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 . It appears as a white powder .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as Boc-beta-cyano-D-alanine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of Boc-beta-cyano-D-alanine consists of a Boc-protected amino group and a cyano group attached to the beta carbon of alanine .


Chemical Reactions Analysis

The Boc group in Boc-beta-cyano-D-alanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Boc-beta-cyano-D-alanine is a white powder with a molecular weight of 214.22 . Its density is approximately 1.204 g/cm3 . The melting point is around 80-81 °C, and the boiling point is predicted to be 408.6 °C .

Scientific Research Applications

Boc Protection in Amino Acid Synthesis

  • Application Summary : Boc (tert-butyl carbamate) is a protecting group used in peptide synthesis. It protects the amino functions during the synthesis process. Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
  • Methods of Application : Boc protection is achieved through the reaction of an amino function with Boc anhydride. The resulting Boc-derivative can be deprotected by mild acidolysis .
  • Results or Outcomes : The use of Boc protection has facilitated the synthesis of multifunctional targets, particularly in peptide synthesis. It has become one of the most commonly used protective groups for amines .

Green and Eco-friendly Boc Protection

  • Application Summary : A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .
  • Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes : The method provides an efficient and eco-friendly approach to Boc protection, eliminating the need for catalysts and solvents .

C–CN Bond Formation

  • Application Summary : The formation of C–CN bonds is a crucial process in the synthesis of nitrile or cyano compounds, which are important structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials .
  • Methods of Application : Various cyanation methods have been reported in the vast arena of chemistry, which have made several building blocks accessible .
  • Results or Outcomes : The development of these cyanation methodologies has enabled the introduction of sensitive functional groups in various positions in the multi-step synthesis of natural products and medicinal compounds .

Biotechnological Production of β-Alanine

  • Application Summary : β-Alanine is the only naturally occurring β-type amino acid and has important physiological functions in the metabolism of animals, plants, and microorganisms . It is also a precursor of many significant industrial chemicals for medicine, feed, food, environmental applications, and other fields .
  • Methods of Application : Biological production of β-alanine has attracted more attention relative to chemical methods due to concerns regarding environmental issues and the depletion of fossil fuels .
  • Results or Outcomes : Advances in biotechnological production of β-alanine have led to the development of more efficient and eco-friendly approaches .

Dual Protection of Amino Functions Involving Boc

  • Application Summary : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent. Primary amines are unique because they can accommodate two such groups .
  • Methods of Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results or Outcomes : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Safety of Beta-Alanine Supplementation in Humans

  • Application Summary : Carnosine levels play a significant role in intracellular pH buffering during exercise. The limiting factor for muscle carnosine synthesis is the availability of β-alanine .
  • Methods of Application : Results from meta-analysis showed a significant positive effect of β-alanine supplementation on high-intensity exercise performance .
  • Results or Outcomes : β-Alanine is currently considered to be safe in healthy populations, at recommended doses .

Safety And Hazards

When handling Boc-beta-cyano-D-alanine, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKMLPKBZQTAMQ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427148
Record name Boc-beta-cyano-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-beta-cyano-D-alanine

CAS RN

184685-17-4
Record name Boc-beta-cyano-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.0 g (86 mmol, 1 equiv.) of Boc-L-asparagine was dissolved in 120 mL of dry pyridine and 20.0 g (97 mmol, 1.3 equiv.) of dicyclohexylcarbodiimide dissolved in 60 mL of dry pyridine was added dropwise over a period of 30 minutes. The reaction was stirred for 3 hours at 23° C. and filtered through a 2 μm nylon filter. The filtrate was concentrated in vacuo on a rotary evaporator and 100 mL of water was added. The pH was adjusted to 10 with 40% NaOH (aq.) and the solution filtered through a 2 μm nylon filter once again. The filtrate was passed through a 120 mL bed of Dowex 50X8-400 ion exchange resin and the resin washed with four column volumes of 1:1 methanol:water. The filtrate was concentrated in vacuo to yield 17.5 g (95% yield) of the title compound as a white solid. 1H-NMR (CD3OD): 4.40 p.p.m (m, 1H); 2.95 p.p.m. (m, 2H); 1.40 p.p.m. (s, 9H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
95%

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